molecular formula C18H17NO3 B1256475 7-Hydroxyheptaphylline CAS No. 170663-15-7

7-Hydroxyheptaphylline

Cat. No.: B1256475
CAS No.: 170663-15-7
M. Wt: 295.3 g/mol
InChI Key: NRWURNOYKGONNZ-UHFFFAOYSA-N
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Description

7-Hydroxyheptaphylline is a carbazole alkaloid predominantly isolated from the roots of Clausena species, such as Clausena harmandiana and Clausena excavata. It belongs to a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic structure with a carbazole backbone . The compound is distinguished by a hydroxyl group at the C-7 position, a structural feature critical to its bioactivity. It has been identified through spectroscopic methods, including $ ^1H $ NMR, which confirmed its structure by comparison with established data .

This compound exhibits notable antioxidant properties, demonstrated through DPPH radical scavenging and lipid peroxidation inhibition assays. However, its activity is moderate compared to other coumarins and carbazoles in the same plant extracts, such as clausarin .

Properties

CAS No.

170663-15-7

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

2,7-dihydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde

InChI

InChI=1S/C18H17NO3/c1-10(2)3-5-14-17-15(7-11(9-20)18(14)22)13-6-4-12(21)8-16(13)19-17/h3-4,6-9,19,21-22H,5H2,1-2H3

InChI Key

NRWURNOYKGONNZ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=CC2=C1NC3=C2C=CC(=C3)O)C=O)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1NC3=C2C=CC(=C3)O)C=O)O)C

melting_point

194-196°C

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Heptaphylline

  • Structure : Lacks the C-7 hydroxyl group present in 7-hydroxyheptaphylline.
  • Bioactivity : Exhibits weaker antioxidant activity (IC$_{50}$ > 25 µg/mL in DPPH assays) compared to this compound .

7-Methoxyheptaphylline

  • Structure : Contains a methoxy group at C-7 instead of a hydroxyl group.
  • Bioactivity : Demonstrates low antioxidant capacity (IC$_{50}$ ~15 µg/mL in DPPH assays), suggesting that methoxy substitution reduces radical scavenging efficacy compared to the hydroxyl group .

Nordentatin

  • Structure: A coumarin derivative with a pyranocoumarin skeleton.

Clausarin

  • Structure : A coumarin with a fused furan ring.
  • Bioactivity : The strongest antioxidant in Clausena extracts (IC$_{50}$ ~5 µg/mL in DPPH assays), outperforming this compound .

Bioactivity Comparison

Table 1: Antioxidant and Cytotoxic Activities of Selected Compounds

Compound Antioxidant Activity (DPPH IC$_{50}$) Cytotoxicity (IC$_{50}$, µM) Key Bioactivity Notes
This compound 9.2 µg/mL Not reported Moderate antioxidant; lipid peroxidation inhibition
Heptaphylline >25 µg/mL Not reported Weak antioxidant
7-Methoxyheptaphylline ~15 µg/mL Not reported Low antioxidant activity
Nordentatin 12 µg/mL 41.3 µM (T47D cells) Antidiabetic (α-glucosidase inhibition)
Clausarin 5 µg/mL 44.5 µM (Hela cells) Strongest antioxidant; cytotoxic

Key Findings:

  • Structural-Activity Relationship : The C-7 hydroxyl group in this compound enhances antioxidant activity compared to its methoxy or unsubstituted analogues. However, clausarin’s coumarin scaffold confers superior radical scavenging .
  • Therapeutic Potential: Nordentatin and clausarin show dual bioactivity (antioxidant and cytotoxic), whereas this compound is primarily antioxidant-focused .

Analytical and Pharmacological Considerations

Quantification in Plant Extracts

This compound is consistently quantified alongside analogues (e.g., heptaphylline, nordentatin) using HPLC-UV methods. A validated protocol achieved 98.35–100.89% recovery for this compound in Clausena harmandiana roots, confirming its stable presence in extracts .

Pharmacokinetic Limitations

While this compound demonstrates in vitro bioactivity, its pharmacokinetic profile (e.g., absorption, metabolism) remains unstudied. In contrast, prodrug strategies have been applied to structurally related compounds like 7-(hydroxymethyl)theophylline to enhance topical delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxyheptaphylline
Reactant of Route 2
7-Hydroxyheptaphylline

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